

Application of 4-piperazin-1-ylquinazoline in Cancer Cell Proliferation Studies

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Compound of Interest

Compound Name: 4-Piperazin-1-ylquinazoline

Cat. No.: B1271201

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Introduction

The **4-piperazin-1-ylquinazoline** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their potent anti-cancer properties. Derivatives of this scaffold have demonstrated significant efficacy in inhibiting the proliferation of a wide range of cancer cell lines. Their mechanism of action often involves the targeted inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways. This document provides detailed application notes, experimental protocols, and data regarding the use of **4-piperazin-1-ylquinazoline** derivatives in cancer cell proliferation studies.

Mechanism of Action

Derivatives of **4-piperazin-1-ylquinazoline** exert their anti-proliferative effects through multiple mechanisms, primarily by acting as kinase inhibitors. Two of the most significant pathways targeted by these compounds are:

- **PI3K/Akt/mTOR Pathway:** This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Many **4-piperazin-1-ylquinazoline** derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the dephosphorylation of downstream effectors like Akt, S6 ribosomal protein, and 4E-BP1. This inhibition results in cell cycle arrest and apoptosis.

- **VEGFR-2 Signaling Pathway:** Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Certain **4-piperazin-1-ylquinazoline** analogs effectively block the tyrosine kinase activity of VEGFR-2, thereby inhibiting downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.

Data Presentation

The following tables summarize the in vitro anti-proliferative activity of various **4-piperazin-1-ylquinazoline** and related derivatives against several human cancer cell lines.

Table 1: Anti-proliferative Activity (IC₅₀ in μ M) of **4-piperazin-1-ylquinazoline** Derivatives

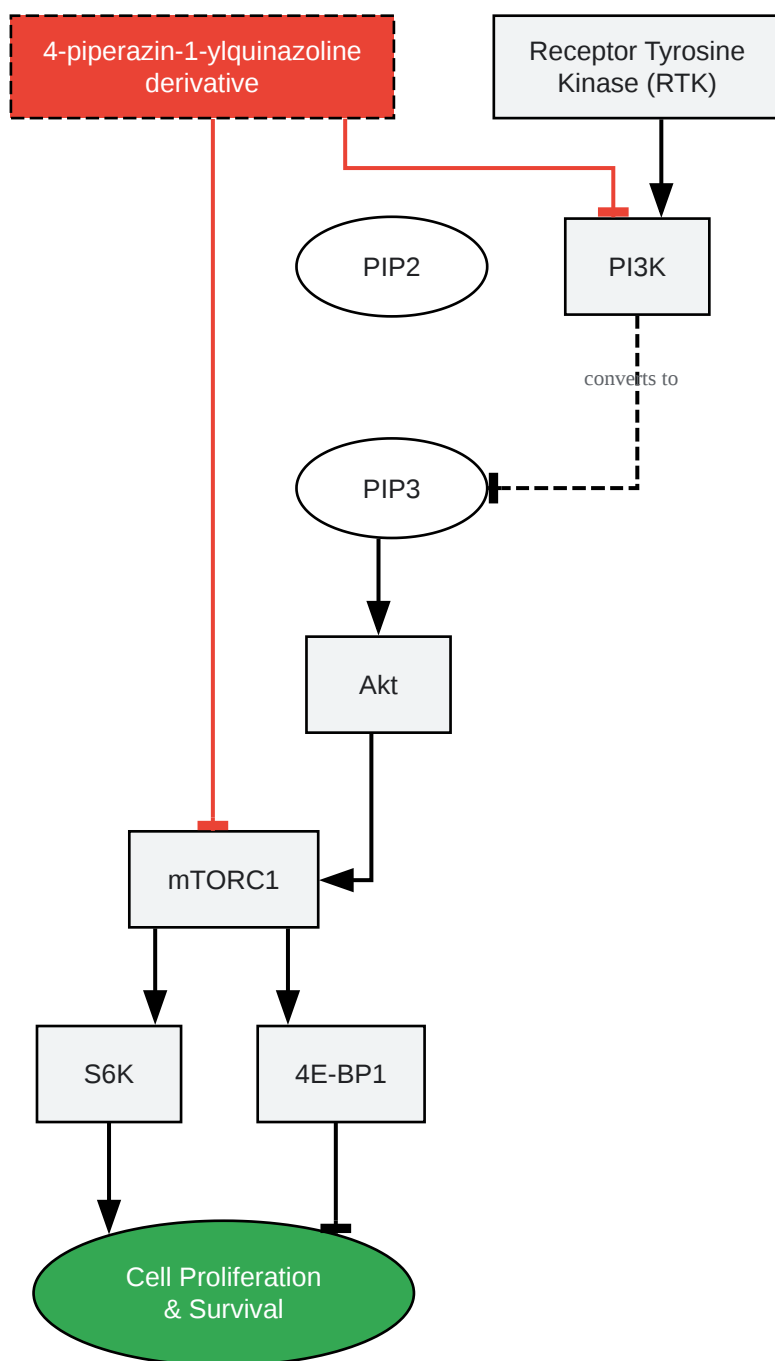
Compound ID	Cancer Cell Line	Cell Type	IC50 (μM)	Reference
Compound 7a	Multiple	Multiple	0.029 - 0.147	[1]
Compound 8f	A549	Lung Cancer	1.58 - 2.27	[2]
MCF-7	Breast Cancer	1.58 - 2.27	[2]	
HeLa	Cervical Cancer	1.58 - 2.27	[2]	
HT29	Colorectal Cancer	1.58 - 2.27	[2]	
HCT-116	Colorectal Cancer	1.58 - 2.27	[2]	
Compound 8m	A549	Lung Cancer	1.84 - 3.27	[2]
MCF-7	Breast Cancer	1.84 - 3.27	[2]	
HeLa	Cervical Cancer	1.84 - 3.27	[2]	
HT29	Colorectal Cancer	1.84 - 3.27	[2]	
HCT-116	Colorectal Cancer	1.84 - 3.27	[2]	
Compound 8q	A549	Lung Cancer	1.47 - 4.68	[2]
MCF-7	Breast Cancer	1.47 - 4.68	[2]	
HeLa	Cervical Cancer	1.47 - 4.68	[2]	
HT29	Colorectal Cancer	1.47 - 4.68	[2]	
HCT-116	Colorectal Cancer	1.47 - 4.68	[2]	
Compound C9	A549	Lung Cancer	< 10	[3][4][5]
HepG2	Liver Cancer	< 10	[3][4][5]	
K562	Leukemia	< 10	[3][4][5]	

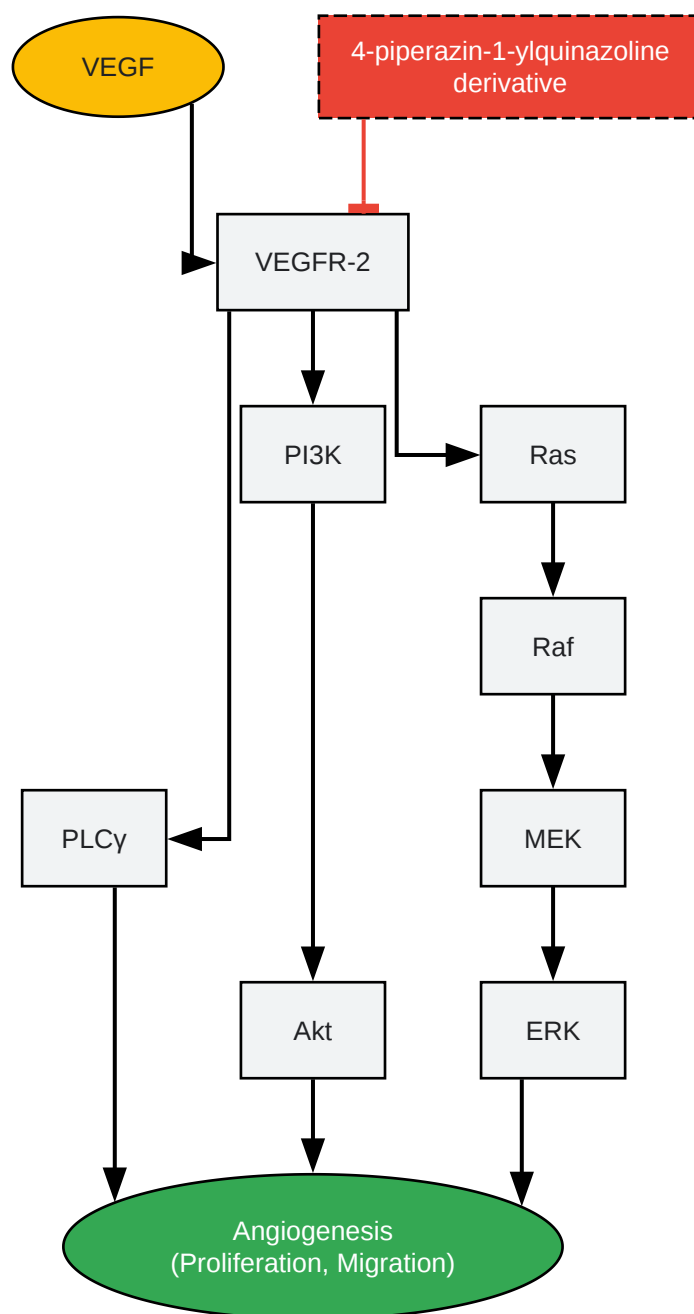
PC-3	Prostate Cancer	< 10	[3] [4] [5]
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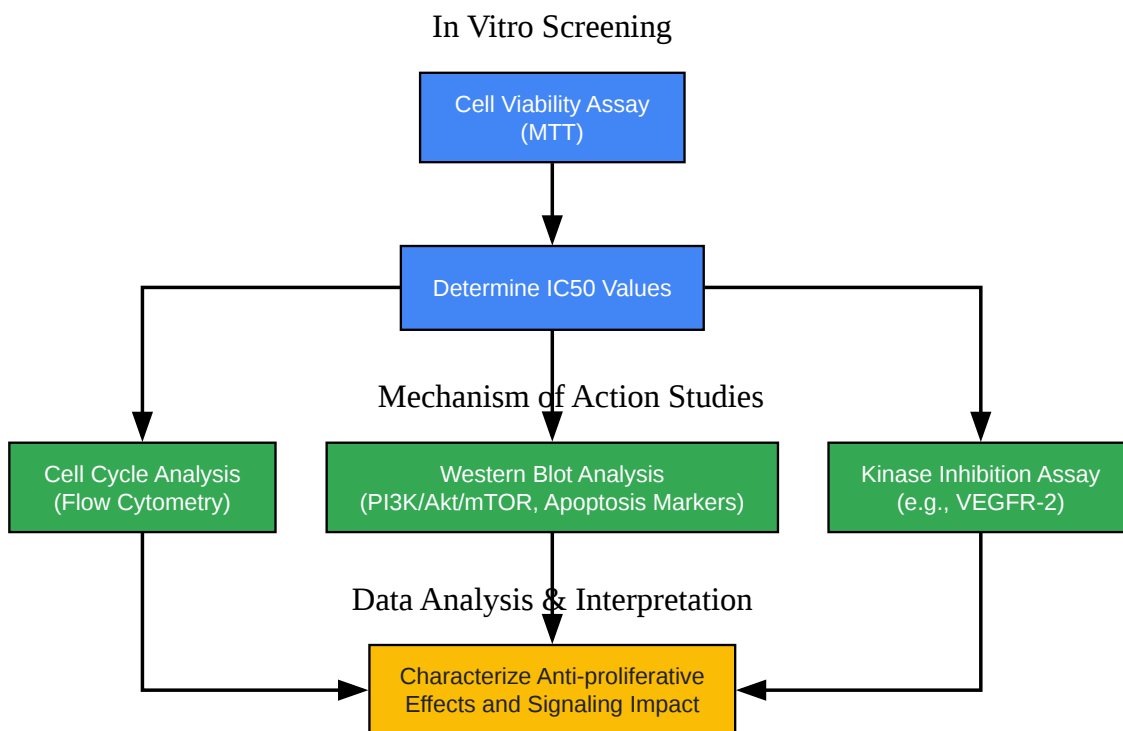
Table 2: VEGFR-2 Kinase Inhibitory Activity

Compound ID	Target	IC50 (nM)	Reference
6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 1	VEGFR-2	46.83 ± 2.4	[6]
6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 2	VEGFR-2	51.09 ± 2.6	[6]
Sorafenib (Reference)	VEGFR-2	51.41 ± 2.3	[6]
Compound 4q (7-chloro-4-(piperazin-1-yl)quinoline derivative)	VEGFR-2	1380	[7]
Sorafenib (Reference)	VEGFR-2	330	[7]

Signaling Pathway Diagrams







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